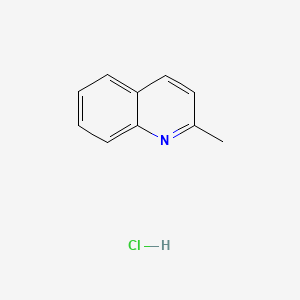

2-Methylquinolinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylquinolinium chloride is a chemical compound with the molecular formula C10H10ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a quinoline ring system with a methyl group at the second position and a chloride ion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolinium chloride typically involves the quaternization of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with methyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

C9H7N+CH3Cl→C10H10ClN

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylquinolinium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it back to 2-methylquinoline.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 2-Methylquinoline.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Organic Chemistry

Role as a Precursor:

2-Methylquinolinium chloride is utilized as a precursor in the synthesis of more complex quinoline derivatives. Its ability to undergo various chemical transformations makes it valuable in developing new compounds for research purposes.

Phase Transfer Catalyst:

It acts as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid and liquid). This property enhances reaction rates and yields in organic synthesis.

Biological Research

Fluorescent Probe:

The compound exhibits fluorescent properties, allowing it to serve as a probe for studying biological systems. Its ability to intercalate into DNA makes it useful for investigating DNA dynamics and interactions.

Antimicrobial Activity:

Research indicates that this compound possesses antimicrobial properties. Its cationic nature disrupts cellular membranes, increasing permeability and potentially leading to cell lysis. This mechanism has implications for drug delivery systems and antimicrobial treatments.

Industrial Applications

Dyes and Pigments Production:

In industrial chemistry, this compound is used in producing dyes and pigments due to its stable chemical structure and reactivity.

Surfactant Properties:

The compound's surfactant properties enable it to be employed in formulations requiring emulsification or stabilization of mixtures, enhancing product performance in various applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Organic Chemistry | Precursor for quinoline derivatives | Enhances synthesis efficiency |

| Biological Research | Fluorescent probe for DNA studies | Intercalates into DNA |

| Antimicrobial agent | Disrupts cellular membranes | |

| Industrial Chemistry | Production of dyes and pigments | Stable chemical structure |

| Surfactant in formulations | Improves emulsification |

Case Studies

- Antimicrobial Studies : A study demonstrated the effectiveness of this compound against various bacterial strains. The mechanism involved membrane disruption leading to increased cell permeability, providing insights into its potential as an antimicrobial agent for topical applications .

- Fluorescent Probes in Biological Systems : Research highlighted the use of this compound as a fluorescent probe in live-cell imaging. The compound's ability to intercalate with nucleic acids allowed researchers to visualize cellular processes in real-time, enhancing our understanding of cellular dynamics .

- Synthesis of Quinoline Derivatives : A recent synthesis protocol showcased how this compound could be transformed into more complex structures through targeted reactions, illustrating its versatility as a building block in organic synthesis .

Mecanismo De Acción

The mechanism of action of 2-Methylquinolinium chloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It may also inhibit certain enzymes by binding to their active sites, leading to the inhibition of their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Quinoline: The parent compound of 2-Methylquinolinium chloride, used in various chemical syntheses.

2-Methylquinoline: The precursor in the synthesis of this compound.

Dequalinium chloride: A quaternary ammonium compound with similar structural features but different applications, primarily as an antimicrobial agent.

Uniqueness: this compound is unique due to its specific substitution pattern and its ability to undergo a wide range of chemical reactions. Its applications in both medicinal chemistry and industrial processes highlight its versatility compared to other similar compounds.

Propiedades

Número CAS |

62763-89-7 |

|---|---|

Fórmula molecular |

C10H10ClN |

Peso molecular |

179.64 g/mol |

Nombre IUPAC |

2-methylquinolin-1-ium;chloride |

InChI |

InChI=1S/C10H9N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-7H,1H3;1H |

Clave InChI |

XTSLCRPEKXYGBR-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C=C1.Cl |

SMILES canónico |

CC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |

Key on ui other cas no. |

62763-89-7 |

Pictogramas |

Irritant |

Números CAS relacionados |

91-63-4 (Parent) |

Sinónimos |

2-methylquinoline 2-methylquinoline hydrochloride 2-methylquinoline mesylate 2-methylquinoline monosulfate 2-methylquinoline sulfate quinaldine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.